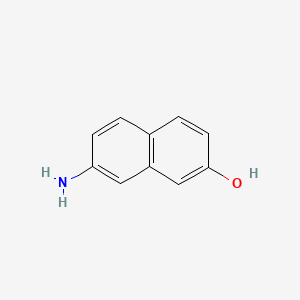

7-Amino-2-naphthol

Número de catálogo B1202560

:

93-36-7

Peso molecular: 159.18 g/mol

Clave InChI: WSUYONLKFXZZRV-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04952707

Procedure details

2-Amino-7-hydroxynaphthalene (18.6 g, 0.117 mol) was added in portions to hexane-rinsed NaH (60%, 5.1 g, 0.127 mol) in dry DMF (dimethylformamide; 100 ml) at 0° C. The solution was stirred under argon for 10 minutes until hydrogen evolution had ceased, whereupon dimethyl sulfate (11 ml, 0.116 mol) was added dropwise via syringe at 0° C. until O-methylation was complete by TLC monitoring. The reaction was carefully quenched with 6N HCl to pH 1, and partitioned between ether and water, thus separating the naphthylamine hydrochloride from organic impurities. After washing the ether layer with 6N HCl, the aqueous layers were combined, neutralized with NaOH pellets to pH 8 and partitioned with EtOAc to recover the free amine in the organic layer. The basic aqueous layer was washed twice with EtOAc, and the combined EtOAc layers were dried over Na2SO4 and evaporated. Upon removal of DMF under high vacuum, the product mixture crystallized. Crystals of 2-amino-7-methoxynaphthalene (19.4 g, 96.5%) were collected from MeOH, m.p. 157° C.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.[H-].[Na+].[H][H].S(OC)(O[CH3:21])(=O)=O>CN(C=O)C.CCCCCC>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:12][CH3:21])=[CH:7][CH:8]=2)[CH:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18.6 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC2=CC(=CC=C2C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Two

Step Four

|

Name

|

|

|

Quantity

|

11 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was carefully quenched with 6N HCl to pH 1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between ether and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus separating the naphthylamine hydrochloride from organic impurities

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing the ether layer with 6N HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover the free amine in the organic layer

|

WASH

|

Type

|

WASH

|

|

Details

|

The basic aqueous layer was washed twice with EtOAc

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined EtOAc layers were dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon removal of DMF under high vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product mixture crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystals of 2-amino-7-methoxynaphthalene (19.4 g, 96.5%) were collected from MeOH, m.p. 157° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC2=CC(=CC=C2C=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |